molecular formula C17H21NO3 B14339329 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan CAS No. 101221-51-6

2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan

Cat. No.: B14339329
CAS No.: 101221-51-6
M. Wt: 287.35 g/mol
InChI Key: DUCCQFHDBYNWJX-UHFFFAOYSA-N
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Description

2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan is a complex organic compound that features a naphtho-dioxan core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan typically involves multi-step organic reactions. One common route includes the reaction of naphthoquinone with ethylene glycol to form the naphtho-dioxan core. This intermediate is then reacted with N-methylaminoethanol under controlled conditions to introduce the hydroxyethyl and methylaminomethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety back to the hydroquinone form.

    Substitution: The hydroxyethyl and methylaminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The hydroxyethyl and methylaminomethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(2-Hydroxyethyl)aminomethyl)-naphtho(2,3-b)-p-dioxan
  • 2-(N-Methylaminomethyl)-naphtho(2,3-b)-p-dioxan
  • 2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(1,2-b)-p-dioxan

Uniqueness

2-(N-(2-Hydroxyethyl)methylaminomethyl)-naphtho(2,3-b)-p-dioxan is unique due to the specific positioning of the hydroxyethyl and methylaminomethyl groups on the naphtho-dioxan core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

101221-51-6

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-[2-(2,3-dihydrobenzo[g][1,4]benzodioxin-3-yl)ethyl-methylamino]ethanol

InChI

InChI=1S/C17H21NO3/c1-18(8-9-19)7-6-15-12-20-16-10-13-4-2-3-5-14(13)11-17(16)21-15/h2-5,10-11,15,19H,6-9,12H2,1H3

InChI Key

DUCCQFHDBYNWJX-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1COC2=CC3=CC=CC=C3C=C2O1)CCO

Origin of Product

United States

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